

Crystal Structure Analysis of Calcium Mesoxalate Trihydrate: A Technical Guide

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Compound of Interest

Compound Name: Calcium mesoxalate trihydrate

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure analysis of **calcium mesoxalate trihydrate** ($\text{CaC}_3\text{H}_2\text{O}_5 \cdot 3\text{H}_2\text{O}$). This compound, the calcium salt of mesoxalic acid, is distinct from calcium oxalate trihydrate.

Given the absence of specific data for the requested compound, this guide provides a detailed analysis of the closely related and extensively studied compound, calcium oxalate trihydrate ($\text{CaC}_2\text{O}_4 \cdot 3\text{H}_2\text{O}$), known as the mineral caoxite. This information is presented for illustrative and comparative purposes.

Introduction to Calcium Oxalate Trihydrate (Caoxite)

Calcium oxalate exists in three hydrated forms: the thermodynamically stable monohydrate (whewellite), the dihydrate (weddelite), and the less stable trihydrate (caoxite).[1] Calcium oxalate trihydrate is of interest in various fields, including biomedicine, as it can be a precursor to the formation of kidney stones.[2] Understanding its crystal structure is crucial for developing strategies to inhibit its formation and transformation into more stable and problematic crystalline forms.

Crystallographic Data of Calcium Oxalate Trihydrate

The crystal structure of calcium oxalate trihydrate has been determined by single-crystal X-ray diffraction.^{[2][3]} The key crystallographic parameters are summarized in the table below.

Parameter	Value	Reference
Chemical Formula	$\text{Ca}(\text{C}_2\text{O}_4) \cdot 3\text{H}_2\text{O}$	[2][3]
Crystal System	Triclinic	[2][3]
Space Group	$P\bar{1}$	[2][3]
a (Å)	7.145	[4]
b (Å)	8.600	[2][4]
c (Å)	6.099	[2][4]
α (°)	112.30	[2][4]
β (°)	108.87	[2][4]
γ (°)	89.92	[2][4]
Unit Cell Volume (Å ³)	321.3	Calculated
Z (formula units/cell)	2	[2][3]
Calculated Density (g/cm ³)	1.88	Calculated

Experimental Protocols

Synthesis of Calcium Oxalate Trihydrate

A common method for the synthesis of calcium oxalate trihydrate crystals for structural analysis involves the reaction of a calcium salt solution with an oxalate solution under controlled conditions.

Procedure:

- **Preparation of Solutions:** Prepare equimolar solutions of calcium chloride (CaCl_2) and sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$) in deionized water.

- **Precipitation:** Add the sodium oxalate solution dropwise to the calcium chloride solution at a low temperature (e.g., 4°C) with constant stirring.[5] Maintaining a low temperature is crucial for the formation of the trihydrate form, as it is thermodynamically unstable at higher temperatures.[2][5]
- **Crystal Growth:** Allow the resulting precipitate to age in the mother liquor at the low temperature for a period to facilitate crystal growth.
- **Isolation and Washing:** Separate the crystals from the solution by filtration. Wash the crystals with cold deionized water and then with ethanol to remove any soluble impurities.
- **Drying:** Dry the crystals under vacuum at a low temperature to prevent dehydration.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound.

Procedure:

- **Crystal Selection:** A suitable single crystal of calcium oxalate trihydrate is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature to minimize thermal vibrations.
- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, and bond angles.[2][3]

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to determine lattice parameters.

Procedure:

- **Sample Preparation:** A finely ground powder of the synthesized calcium oxalate trihydrate is packed into a sample holder.
- **Data Collection:** The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- **Phase Identification:** The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the Powder Diffraction File) to confirm the identity of the crystalline phase.

Thermal Analysis

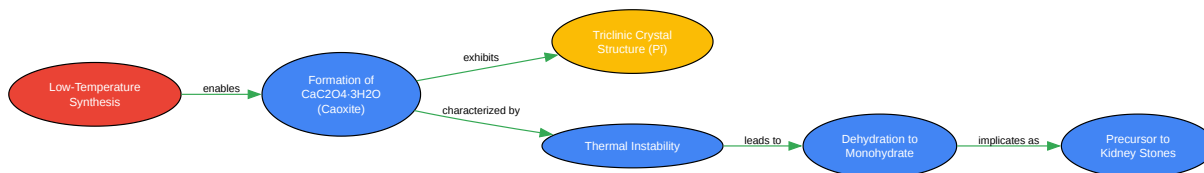
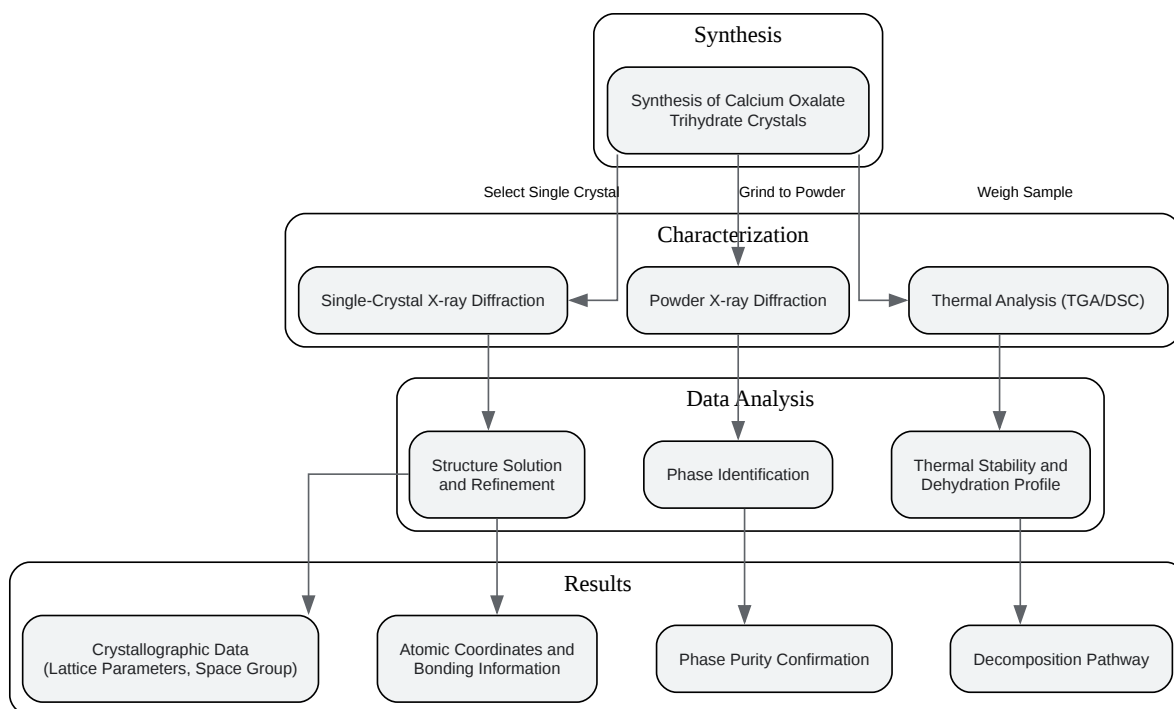
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and dehydration of calcium oxalate trihydrate.

Procedure:

- **Sample Preparation:** A small, accurately weighed amount of the sample is placed in a TGA or DSC pan.
- **Analysis:** The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The change in mass (TGA) or heat flow (DSC) is recorded as a function of temperature.
- **Interpretation:** The TGA curve for calcium oxalate trihydrate shows distinct mass loss steps corresponding to the sequential removal of water molecules, followed by the decomposition of the oxalate anion.^[6] The DSC curve shows endothermic peaks associated with these dehydration and decomposition processes.

Visualization of Experimental Workflow and Key Relationships

Experimental Workflow for Crystal Structure Analysis



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